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Compound of Interest

4-Chlorophenyl trifluoromethyl!
Compound Name:
sulfide

cat. No.: B1300811

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-
Chlorophenyl trifluoromethyl sulfide (CAS No. 407-16-9), a compound of interest in
medicinal chemistry and materials science. This document presents a detailed analysis of its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
supplemented with detailed experimental protocols.

Core Spectral Data

The following sections summarize the key spectral data for 4-Chlorophenyl trifluoromethyl
sulfide, presented in a clear and concise tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. The tH, 13C, and °F NMR spectra of 4-Chloropheny!l trifluoromethyl
sulfide provide characteristic signals corresponding to the different nuclei in its structure.

Table 1: *H NMR Data for 4-Chlorophenyl trifluoromethyl sulfide
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Chemical Shift (3)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
2H, Aromatic (ortho to
7.59 Doublet (d) 8.4
-SCF3)
2H, Aromatic (ortho to
7.41 Doublet (d) 8.5
-Cl)
Solvent: CDCIs, Spectrometer Frequency: 500 MHz
Table 2: 13C NMR Data for 4-Chlorophenyl trifluoromethyl sulfide
Chemical Shift () L Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
) Aromatic C (para to -
137.71 Singlet (s)
Cl)
) Aromatic C (para to -
137.60 Singlet (s)
SCF3)
130.55 Quartet (q) 308.7 -CF3
. Aromatic CH (ortho to
129.82 Singlet (s)
-Cl)
) Aromatic C (ipso to -
122.80 Singlet (s)
SCF3)
_ Aromatic CH (ortho to
122.78 Singlet (s)
-SCFs3)
Solvent: CDCls, Spectrometer Frequency: 126 MHz
Table 3: *°F NMR Data for 4-Chlorophenyl trifluoromethyl sulfide
Chemical Shift (d) ppm Multiplicity
-42.85 Singlet (s)
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Solvent: CDCls, Spectrometer Frequency: 470 MHz

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their
characteristic vibrational frequencies. While a specific experimental spectrum for 4-
Chlorophenyl trifluoromethyl sulfide is not publicly available, the expected absorption bands
can be predicted based on its structural components.

Table 4: Predicted Infrared (IR) Absorption Bands for 4-Chlorophenyl trifluoromethyl sulfide

Wavenumber (cm—?) Intensity Assignment
3100-3000 Medium Aromatic C-H stretch.[1][2][3]
) Aromatic C=C ring stretch.[1]
1600-1585 Medium-Strong
[21[3]
) Aromatic C=C ring stretch.[1]
1500-1400 Medium-Strong
[2][3]
C-F stretch (from CFs group).
1100-1300 Strong
[41[5]
p-Disubstituted C-H out-of-
810-840 Strong
plane bend.[1][2][3]
700-600 Medium C-S stretch.[6][7]
~750 Medium C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, enabling the determination of its molecular weight and elemental composition.

Table 5: Mass Spectrometry Data for 4-Chlorophenyl trifluoromethyl sulfide
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miz Interpretation
211.97 Calculated Molecular lon [M]* for C7H4CIFsS
211.99 Found Molecular lon [M]*

lonization Method: Electron lonization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are crucial for reproducibility and

validation. The following sections outline the experimental protocols for NMR, IR, and MS

analysis of 4-Chlorophenyl trifluoromethyl sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 4-Chlorophenyl trifluoromethyl sulfide (typically 5-10
mgq) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCls) containing 0.03%
(v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5
mm NMR tube.

Instrumentation: 1H, 13C, and °F NMR spectra are recorded on a 500 MHz NMR

spectrometer.

'H NMR Acquisition: The 'H NMR spectrum is acquired with a sufficient number of scans to
achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million
(ppm) relative to TMS (4 0.00).

13C NMR Acquisition: The 13C NMR spectrum is acquired using a proton-decoupled pulse
seqguence to simplify the spectrum to single lines for each unique carbon atom. The chemical
shifts are reported in ppm relative to the solvent peak of CDCls (o 77.16).

19F NMR Acquisition: The °F NMR spectrum is acquired with chemical shifts reported in ppm
relative to an external standard such as CFCls (6 0.00).

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected using appropriate NMR processing software.
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Infrared (IR) Spectroscopy

Sample Preparation: A small amount of neat liquid 4-Chlorophenyl trifluoromethyl sulfide
is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form
a thin film. Alternatively, a solution of the compound in a suitable volatile solvent (e.qg.,
chloroform) can be prepared, and a drop of the solution is placed on a salt plate, allowing the
solvent to evaporate.

Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.

Data Acquisition: A background spectrum of the clean salt plates (or the solvent) is first
recorded. The sample is then placed in the instrument's sample compartment, and the
sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-
400 cm™1),

Data Processing: The final IR spectrum is presented as a plot of percent transmittance
versus wavenumber (cm™1).

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a gas
chromatograph (GC) for separation from any impurities. A dilute solution of 4-Chlorophenyl
trifluoromethyl sulfide in a volatile organic solvent (e.g., dichloromethane or hexane) is
injected into the GC.

Gas Chromatography (GC): The GC is equipped with a suitable capillary column (e.g., a
non-polar column). The oven temperature is programmed to ensure good separation of the
analyte. Helium is typically used as the carrier gas.

lonization: As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer. Electron lonization (El) is a common method where the sample molecules are
bombarded with a high-energy electron beam, causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
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o Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Workflow Visualization

The logical flow of acquiring and analyzing the spectral data for 4-Chlorophenyl
trifluoromethyl sulfide is depicted in the following diagram.
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Caption: Workflow for the spectral analysis of 4-Chlorophenyl trifluoromethyl sulfide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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